molecular formula C13H22N4OS B2718420 4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide CAS No. 1170804-13-3

4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide

Cat. No. B2718420
CAS RN: 1170804-13-3
M. Wt: 282.41
InChI Key: NXTPHECXGSQWJN-UHFFFAOYSA-N
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Description

The compound “4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide” is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives often involves the use of starting materials like propanoic acid and thiosemicarbazide . In one study, a new sequence of thiazolidin-4-one analogs with thiadiazole derivative was synthesized in appreciable yield . The targeted 1,3,4-thiadiazolyl derivatives were prepared by the reaction of 2- [1- [5-methyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .


Molecular Structure Analysis

The molecular structure of a compound is responsible for various pharmacological activities, and mostly heterocyclic moieties have diverse activities . The presence of the = N-C-S- moiety and strong aromaticity of the ring in 1,3,4-thiadiazole derivatives are responsible for providing low toxicity and great in vivo stability .


Chemical Reactions Analysis

The potentio-dynamics (PD) and electrochemical frequency modulation (EFM) methods were used to investigate the synthesis and description of a new organic corrosion inhibitor, 4-((((5-ethyl-1,3,4-thiadiazol-2-yl) imino) methyl), for mild steel in HCl .

Scientific Research Applications

Microwave-assisted Synthesis for Biological Activities Research has shown that derivatives similar to 4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide can be synthesized using microwave-assisted techniques. Such compounds have been evaluated for antimicrobial, antilipase, and antiurease activities, with some displaying good to moderate antimicrobial activity against various microorganisms, as well as specific antiurease and antilipase activities (Başoğlu et al., 2013).

Anti-inflammatory and Analgesic Applications A series of novel substituted derivatives, including those related to 4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide, were designed and evaluated as anti-inflammatory and analgesic agents. These compounds showed significant in vitro anti-inflammatory activity compared to standard drugs and were also evaluated for their analgesic activity, highlighting their potential in drug development (Shkair et al., 2016).

Antitumor Activity in Preclinical Assays Compounds with a similar structure to 4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide have been identified as potent Src/Abl kinase inhibitors with excellent antiproliferative activity against both hematological and solid tumor cell lines. One such compound showed complete tumor regressions in a chronic myelogenous leukemia xenograft model, indicating its potential for oncology applications (Lombardo et al., 2004).

Antimicrobial and Antifungal Activity Novel thiazolidine-2,4-dione carboxamide and amino acid derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. Some of these derivatives, which are structurally related to 4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide, demonstrated weak to moderate antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Alhameed et al., 2019).

Mechanism of Action

Future Directions

The significant results from studies on 1,3,4-thiadiazole derivatives could pave the way for the development of new AChE inhibitors and will serve as the basis for future research . Further studies are needed to explore the full potential of “4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide” and similar compounds.

properties

IUPAC Name

4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-propan-2-ylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4OS/c1-4-11-15-16-12(19-11)10-5-7-17(8-6-10)13(18)14-9(2)3/h9-10H,4-8H2,1-3H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXTPHECXGSQWJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)C2CCN(CC2)C(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide

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